

# 3-chlorobutan-1-ol CAS number and molecular formula

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## Compound of Interest

Compound Name: 3-chlorobutan-1-ol

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An In-depth Technical Guide to **3-Chlorobutan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-chlorobutan-1-ol**, a halogenated alcohol with potential applications in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, proposed synthetic routes, and potential chemical transformations. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this versatile chemical entity.

## Chemical Identity and Properties

**3-Chlorobutan-1-ol** is a bifunctional molecule containing both a hydroxyl group and a chlorine atom. This structure allows for a variety of chemical modifications, making it a potentially useful building block in the synthesis of more complex molecules.

Molecular Formula:  $C_4H_9ClO$ [\[1\]](#)

CAS Number: 2203-35-2[\[1\]](#)

## Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **3-chlorobutan-1-ol** is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Weight	108.57 g/mol	[1]
XLogP3-AA	0.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	108.0341926 Da	[1]
Monoisotopic Mass	108.0341926 Da	[1]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[1]
Heavy Atom Count	6	[1]
Complexity	30.7	[1]

## Synthesis and Reactions

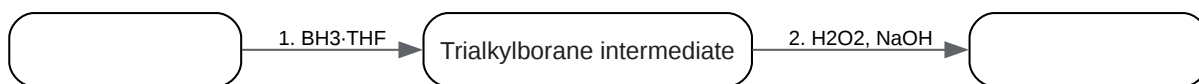
While specific experimental protocols for the synthesis and reactions of **3-chlorobutan-1-ol** are not extensively documented in publicly available literature, plausible and efficient methods can be devised based on well-established principles of organic chemistry. This section outlines a proposed synthetic route and a potential subsequent reaction, complete with detailed hypothetical experimental protocols.

### Proposed Synthesis: Hydroboration-Oxidation of 3-Chloro-1-butene

A reliable method for the synthesis of **3-chlorobutan-1-ol** is the hydroboration-oxidation of 3-chloro-1-butene. This two-step reaction sequence is known for its anti-Markovnikov regioselectivity, which will yield the desired primary alcohol.[2][3][4]

## Experimental Protocol:

- **Hydroboration:** To a solution of 3-chloro-1-butene (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex ( $\text{BH}_3 \cdot \text{THF}$ , 1 M in THF, 0.4 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- **Oxidation:** The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 1.2 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 equivalents), ensuring the temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 3 hours.
- **Work-up and Purification:** The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford **3-chlorobutan-1-ol**.



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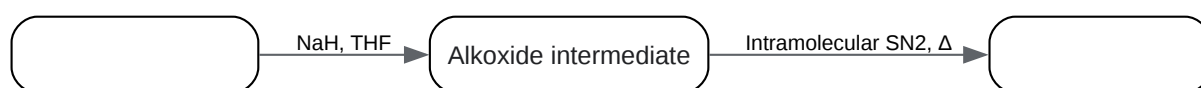
Caption: Synthesis of **3-chlorobutan-1-ol** via hydroboration-oxidation.

## Potential Reaction: Intramolecular Cyclization to 2-Methyloxetane

The presence of a hydroxyl group and a chlorine atom in a 1,3-relationship within **3-chlorobutan-1-ol** makes it a suitable precursor for an intramolecular Williamson ether synthesis to form a four-membered cyclic ether, 2-methyloxetane. This reaction is typically promoted by a strong, non-nucleophilic base.<sup>[5][6]</sup>

## Experimental Protocol:

- **Deprotonation:** A solution of **3-chlorobutan-1-ol** (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.
- **Cyclization:** The reaction mixture is then gently refluxed for 4 hours to facilitate the intramolecular nucleophilic substitution.
- **Work-up and Purification:** The reaction is carefully quenched by the addition of water at 0 °C. The mixture is then extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. The resulting crude 2-methyloxetane can be further purified by fractional distillation.



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Caption: Intramolecular cyclization of **3-chlorobutan-1-ol** to 2-methyloxetane.

## Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry and drug development. The incorporation of chlorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

While there are no widely documented instances of **3-chlorobutan-1-ol** being a direct precursor to a specific commercialized active pharmaceutical ingredient (API), its bifunctional nature makes it a valuable scaffold. It can be envisioned as a starting material for the synthesis of more complex molecules, such as substituted tetrahydrofurans or as a fragment for incorporation into larger drug candidates. The chloro- and hydroxyl- functionalities provide orthogonal handles for sequential chemical modifications, a desirable feature in the construction of compound libraries for high-throughput screening.

## Conclusion

**3-Chlorobutan-1-ol** is a chemical entity with considerable potential for applications in synthetic organic chemistry. This guide has provided a detailed summary of its known properties and has outlined plausible and efficient protocols for its synthesis and further reaction. For researchers and professionals in drug development, this compound represents a versatile building block that can be leveraged in the design and synthesis of novel therapeutic agents. Further investigation into the reactivity and applications of **3-chlorobutan-1-ol** is warranted to fully explore its synthetic utility.

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